1-Methylcyclohexanamine

Description

The exact mass of the compound 1-Methylcyclohexanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methylcyclohexanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylcyclohexanamine including the price, delivery time, and more detailed information at info@benchchem.com.

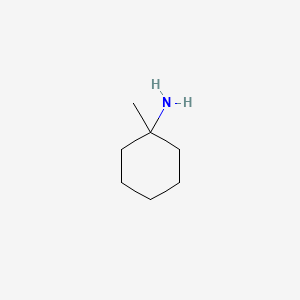

Structure

3D Structure

Properties

IUPAC Name |

1-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-7(8)5-3-2-4-6-7/h2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBHSDRXUCPTQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388558 | |

| Record name | 1-methylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6526-78-9 | |

| Record name | 1-Methylcyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6526-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-AMINO-1-METHYLCYCLOHEXANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methylcyclohexanamine

Introduction

1-Methylcyclohexanamine (CAS RN: 6526-78-9), a substituted cycloaliphatic amine, is a key building block in modern organic synthesis.[1] Its unique structural features, combining a chiral center with a reactive primary amine on a cyclohexane scaffold, make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and analytical characterization, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties

1-Methylcyclohexanamine is a colorless to pale yellow liquid with a characteristic amine odor.[1] It is a weak base and is soluble in water and organic solvents, a property attributable to the hydrogen bonding capacity of the primary amine group.[1]

Table 1: Physicochemical Properties of 1-Methylcyclohexanamine

| Property | Value | Source(s) |

| IUPAC Name | 1-methylcyclohexan-1-amine | [2] |

| CAS Number | 6526-78-9 | [2] |

| Molecular Formula | C₇H₁₅N | [3] |

| Molecular Weight | 113.20 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Amine-like | [1] |

| Melting Point | 39-40 °C | [4] |

| Boiling Point | 143-145 °C | [4] |

| Density | 0.854 g/cm³ at 20 °C | [4] |

| Refractive Index (n²⁰/D) | 1.4547 (at 13 °C) | [4] |

| Flash Point | 27.5 °C | [4] |

| pKa | 10.95 ± 0.70 (Predicted) | [4] |

| Solubility | Soluble in water and organic solvents | [1] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 1-Methylcyclohexanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen environments in the molecule. Key expected signals include those for the methyl group, the amine protons, and the protons of the cyclohexane ring.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For 1-Methylcyclohexanamine, distinct signals are expected for the methyl carbon, the quaternary carbon bearing the amine and methyl groups, and the carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy

The IR spectrum is valuable for identifying the functional groups present. Key vibrational frequencies for 1-Methylcyclohexanamine include:

-

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C-H stretching: Aliphatic C-H stretches are expected just below 3000 cm⁻¹.

-

N-H bending: Found in the range of 1590-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) for 1-Methylcyclohexanamine would be observed at an m/z of 113.[3] Common fragmentation patterns for aliphatic amines involve alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[5]

Synthesis of 1-Methylcyclohexanamine

A common and effective method for the synthesis of 1-Methylcyclohexanamine is through the Ritter reaction, followed by hydrolysis. A detailed protocol based on this approach is provided below.

Experimental Protocol: Synthesis via the Ritter Reaction

This two-step procedure involves the reaction of 1-methylcyclohexene with a nitrile in the presence of a strong acid to form an N-alkyl amide, which is then hydrolyzed to the desired primary amine.

Step 1: Formation of the N-Substituted Amide

Figure 1: Reaction scheme for the formation of the N-acetyl intermediate.

Materials:

-

1-Methylcyclohexene

-

Acetonitrile

-

Concentrated Sulfuric Acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 1-methylcyclohexene in acetonitrile in an ice bath.

-

Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Pour the reaction mixture over crushed ice and basify with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude N-acetyl-1-methylcyclohexanamine.

Step 2: Hydrolysis to 1-Methylcyclohexanamine

Figure 2: Hydrolysis of the intermediate to the final product.

Materials:

-

N-acetyl-1-methylcyclohexanamine (from Step 1)

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide pellets

-

Diethyl ether

Procedure:

-

Reflux the crude N-acetyl-1-methylcyclohexanamine with an excess of concentrated hydrochloric acid for 4-6 hours.

-

Cool the reaction mixture and carefully basify with sodium hydroxide pellets until the solution is strongly alkaline.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous potassium carbonate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude 1-Methylcyclohexanamine by distillation to obtain the final product.

Chemical Reactivity

The chemical reactivity of 1-Methylcyclohexanamine is primarily dictated by the nucleophilic nature of the primary amine group. It readily participates in reactions typical of primary amines, such as alkylation and acylation.

Alkylation

Alkylation of 1-Methylcyclohexanamine with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium salts.[6] Controlling the stoichiometry and reaction conditions is crucial to achieve selective mono-alkylation. The use of a base is often necessary to neutralize the hydrohalic acid formed during the reaction.[7]

Acylation

1-Methylcyclohexanamine reacts with acylating agents such as acyl chlorides or acid anhydrides to form amides.[8] This reaction is typically rapid and exothermic. For instance, reaction with acetyl chloride in the presence of a base like triethylamine will yield N-(1-methylcyclohexyl)acetamide.

Analytical Methods

The purity and concentration of 1-Methylcyclohexanamine can be determined using various chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile amines.[9] Derivatization is often employed to improve chromatographic performance and detection sensitivity.

Illustrative GC-MS Protocol:

-

Derivatization: React a sample of 1-Methylcyclohexanamine with a suitable derivatizing agent (e.g., benzenesulfonyl chloride) in an alkaline medium.

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Separation: Use a non-polar capillary column (e.g., DB-1MS) with a temperature program to separate the components. A typical program might start at 80 °C and ramp up to 290 °C.[10]

-

Detection: The mass spectrometer is used for detection and identification based on the mass-to-charge ratio and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of 1-Methylcyclohexanamine, often requiring derivatization to introduce a chromophore for UV or fluorescence detection.[11]

Illustrative HPLC Protocol:

-

Derivatization: Pre-column derivatization with a reagent like o-phthalaldehyde (OPA) in the presence of a thiol can be used to form a highly fluorescent isoindole derivative.[12]

-

Separation: A reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and a buffer is typically used for separation.

-

Detection: Fluorescence detection provides high sensitivity for the derivatized amine.

Safety and Handling

1-Methylcyclohexanamine is an irritant to the skin, eyes, and respiratory system.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Applications in Research and Development

1-Methylcyclohexanamine serves as a versatile intermediate in the synthesis of various target molecules in the pharmaceutical and agrochemical industries.[1] Its incorporation into molecular scaffolds can influence physicochemical properties such as lipophilicity and basicity, which are critical for biological activity.

Conclusion

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analysis of 1-Methylcyclohexanamine. A thorough understanding of these aspects is essential for its effective and safe use in research and development, particularly in the fields of medicinal chemistry and materials science.

References

-

ChemSynthesis. (2025). 1-methylcyclohexanamine. Retrieved from [Link]

- Google Patents. (n.d.). EP0499451A1 - Synthesis of 1-amino-anthraquinone.

-

PubChem. (n.d.). 1-Amino-1-methylcyclohexane. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylcyclohexylamine. Retrieved from [Link]

-

LCGC International - Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

-

Sciencemadness.org. (2011). Acyl chloride/ MeOH = esterification?. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical GC-MS chromatograms for the analysis of alkylamines in ambient.... Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]

-

PubMed Central. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]

-

CORE. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion ch. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

-

YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]

-

AERU - University of Hertfordshire. (2021). Methylcyclohexylamine. Retrieved from [Link]

-

Aerosol Research. (n.d.). Optimized procedure for the determination of alkylamines in airborne particulate matter of anthropized areas. Retrieved from [Link]

-

YouTube. (2016). Reactions of Acyl Chlorides. Retrieved from [Link]

-

N-Methylcyclohexylamine Manufacturer. (2026). The Chemical Synthesis of N-Methylcyclohexylamine: A Deep Dive. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-methylaminoanthraquinone. Retrieved from [Link]

-

ScienceDirect. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Retrieved from [Link]

-

ACS Publications. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Treating cyclohexene with acetyl chloride and AlCl_3 leads to the formation of a product with the.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubMed Central. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]

-

BAuA. (2024). Determination of amines in workplace air using gas chromatography (headspace GC-MS). Retrieved from [Link]

-

OECD. (2014). SIDS INITIAL ASSESSMENT PROFILE. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Acetyl Chloride. Retrieved from [Link]

-

DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]

-

PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis.... Retrieved from [Link]

-

PubMed Central. (n.d.). One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-morpholino-1-cyclohexene. Retrieved from [Link]

Sources

- 1. CAS 6526-78-9: 1-Methylcyclohexylamine | CymitQuimica [cymitquimica.com]

- 2. 1-Amino-1-methylcyclohexane | C7H15N | CID 3021578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 1-AMINO-1-METHYLCYCLOHEXANE | 6526-78-9 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. pubs.acs.org [pubs.acs.org]

physical properties of 1-Methylcyclohexanamine

An In-depth Technical Guide to the Physical Properties of 1-Methylcyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Core Moiety

1-Methylcyclohexanamine (CAS: 6526-78-9) is a primary aliphatic amine characterized by an amino group and a methyl group attached to the same carbon atom of a cyclohexane ring.[1] This structure imparts specific physical and chemical properties that make it a valuable building block and intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Understanding its physical properties is paramount for its safe handling, effective use in reactions, and for the purification of its derivatives.

This guide provides a detailed examination of the core , the experimental methodologies for their determination, and the spectroscopic profile used for its structural verification.

| Identifier | Value | Source |

| IUPAC Name | 1-Methylcyclohexan-1-amine | [1][2] |

| Synonyms | 1-Amino-1-methylcyclohexane, 1-Methylcyclohexylamine | [1][2][3] |

| CAS Number | 6526-78-9 | [1][2][3][4] |

| Molecular Formula | C₇H₁₅N | [1][2][4] |

| Molecular Weight | 113.20 g/mol | [1][5][6] |

| SMILES | CC1(N)CCCCC1 | [1][4] |

Core Physicochemical Properties

The physical properties of a compound dictate its behavior under various conditions and are crucial for designing experimental setups, from reaction conditions to purification protocols.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid with a distinct amine odor | [1] |

| Boiling Point | 142-142.5 °C at 160 Torr | [2] |

| Melting Point | 39-40 °C | [2] |

| Density | 0.8652 g/cm³ at 10 °C | [2] |

| Flash Point | 27.5 ± 9.7 °C | [2] |

| Solubility | Soluble in water and organic solvents | [1] |

Field Insights:

-

Boiling Point: The boiling point being provided at reduced pressure (160 Torr) is significant. It suggests that the compound may be sensitive to higher temperatures required for boiling at atmospheric pressure. Researchers often use vacuum distillation for such compounds to prevent thermal decomposition.

-

Melting Point: With a melting point of 39-40 °C, the compound can exist as a solid at or slightly below typical room temperature, which is an important consideration for storage and handling.

-

Solubility: The general solubility in water is attributed to the ability of the primary amine group to form hydrogen bonds.[1] This property is critical for aqueous workups during synthesis. Its solubility in organic solvents makes it versatile for a wide range of reaction media.

Experimental Determination of Physical Properties

To ensure scientific integrity, physical properties must be verifiable through standardized experimental protocols. These methods are designed to be self-validating systems, providing reliable and reproducible data.

Boiling Point Determination via the Capillary Method

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[7] Accurately determining this property is essential for distillation-based purification and for characterizing the substance's purity.

-

Sample Preparation: Add 2-3 mL of 1-Methylcyclohexanamine to a small test tube.

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb. Suspend the apparatus in a heating bath (e.g., paraffin oil).[7]

-

Heating: Gently heat the bath while stirring to ensure uniform temperature distribution.

-

Observation: Observe the capillary tube. As the temperature rises, air trapped in the capillary will bubble out. The boiling point is reached when a rapid and continuous stream of bubbles emerges.[7][8]

-

Recording Temperature: Note the temperature at which this rapid bubbling occurs. To confirm, slightly cool the apparatus. The boiling point is the temperature at which the liquid is drawn back into the capillary tube as the vapor pressure inside drops below the atmospheric pressure.[8]

-

Why an Inverted Capillary? This technique, known as the Siwoloboff method, creates a small, isolated environment. The stream of bubbles indicates that the vapor pressure of the liquid has overcome the external pressure, providing a sharp, observable endpoint for the boiling point.[8]

-

Why Stir the Bath? Uniform heat distribution is critical. Without stirring, localized superheating can occur, leading to inaccurate and non-reproducible measurements.

Caption: Workflow for determining boiling point using the capillary method.

Density Measurement

Density, the mass per unit volume, is a fundamental physical property used to confirm a substance's identity and purity.

-

Mass of Empty Cylinder: Place a clean, dry graduated cylinder on a calibrated analytical balance and record its mass.[9]

-

Volume Measurement: Carefully add a specific volume of 1-Methylcyclohexanamine (e.g., 10 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.

-

Mass of Cylinder and Liquid: Place the graduated cylinder containing the liquid back on the balance and record the combined mass.[10]

-

Calculation:

-

Validation: Repeat the measurement two more times and average the results to ensure precision.[10]

-

Why a Graduated Cylinder? For routine measurements, a graduated cylinder offers a good balance between accuracy and ease of use for measuring volume. For higher precision, a volumetric flask or pycnometer would be the instrument of choice.

-

Why Tare the Balance? Taring (or measuring the empty container's mass) is fundamental to isolating the mass of the substance of interest, eliminating systematic error from the measurement.

Caption: Standard laboratory workflow for determining the density of a liquid.

Spectroscopic Profile for Structural Verification

While physical properties help characterize a bulk sample, spectroscopic methods are essential for confirming the molecular structure and purity at a molecular level.

Analytical Workflow for Structural Confirmation

Caption: Integrated spectroscopic workflow for structural elucidation.

-

Mass Spectrometry (MS): The primary role of MS is to determine the molecular weight of the compound. For 1-Methylcyclohexanamine (C₇H₁₅N), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 113. This provides a direct confirmation of the molecular formula.[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For 1-Methylcyclohexanamine, the key diagnostic signals are:

-

N-H Stretch: As a primary amine, it will exhibit a characteristic pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching modes.[13] The absence of a broad peak around 3300 cm⁻¹ rules out an alcohol, while the presence of two peaks distinguishes it from a secondary amine (which shows only one).

-

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ are characteristic of C-H bonds on sp³ hybridized carbons (the cyclohexane ring and methyl group).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: Protons on the carbon adjacent to the electron-withdrawing amino group will be deshielded and appear further downfield than typical alkane protons. The spectrum would show complex multiplets for the cyclohexyl protons and a singlet for the methyl group.

-

¹³C NMR: The spectrum will show distinct signals for the different carbons in the cyclohexane ring and the methyl group. Notably, the quaternary carbon atom bonded to both the methyl and amino groups would likely have a characteristic chemical shift.

-

By integrating the data from these three techniques—molecular weight from MS, functional groups from IR, and C-H framework from NMR—a scientist can unequivocally confirm the structure and assess the purity of 1-Methylcyclohexanamine.

References

-

Wikipedia. 1-Methylcyclohexene. [Link]

-

ChemBK. 1-Methylcyclohexylamine. [Link]

-

Wikipedia. Cyclohexylamine. [Link]

-

PubChem - NIH. N-Methylcyclohexylamine | C7H15N | CID 7514. [Link]

-

Cheméo. Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7). [Link]

-

ChemSynthesis. 1-methylcyclohexanamine - 6526-78-9. [Link]

-

PubChem. 1-Amino-1-methylcyclohexane | C7H15N | CID 3021578. [Link]

-

General Chemistry Laboratory, Cihan University-Erbil. Experimental No. (2) Boiling Point. [Link]

-

Chemistry LibreTexts. 2: The Density of Liquids and Solids (Experiment). [Link]

-

Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

-

WJEC. Determination of the density of liquids and solids. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

National Institute of Standards and Technology. 1-Methylcyclohexene with Water - IUPAC-NIST Solubilities Database. [Link]

-

American Chemical Society. Lesson 3.3: Density of Water. [Link]

-

JoVE. Video: Boiling Points - Procedure. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

NIST. Cyclohexene, 1-methyl- - the NIST WebBook. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Methylcyclohexane. [Link]

-

YouTube. Determining the density of solids and liquids. The Lab Activity. [Link]

-

YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

Sources

- 1. CAS 6526-78-9: 1-Methylcyclohexylamine | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. 1-Amino-1-methylcyclohexane | C7H15N | CID 3021578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclohexanamine, N-methyl- (CAS 100-60-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. wjec.co.uk [wjec.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. acs.org [acs.org]

- 12. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Stereocontrolled Synthesis of Methyl-Substituted Cyclohexanamines

Navigating the Cis/Trans Divergence in Alicyclic Drug Scaffolds

Part 1: Strategic Overview & Nomenclature Correction

The Isomerism Trap

Before initiating synthesis, it is critical to address a common nomenclature ambiguity in this field. The name "1-Methylcyclohexanamine" strictly refers to the geminal compound (CAS 100-60-7) where the amine and methyl groups reside on the same carbon (

The "cis/trans" terminology in drug development almost exclusively refers to distal substitutions , most notably 4-Methylcyclohexanamine (CAS 6321-23-9 for the mixture). This scaffold is a critical pharmacophore in agents like glimepiride and cariprazine.

This guide focuses on the stereoselective synthesis of the 4-Methylcyclohexanamine isomers, as this represents the actual stereochemical challenge in the field, while briefly addressing the geminal 1-methyl variant for completeness.

Stereochemical Imperative

The biological activity of cyclohexylamines is governed by the spatial orientation of the amine:

-

Trans-isomer (diequatorial): Thermodynamically favored.[1] Often preferred in drug design for rigid linear extension.

-

Cis-isomer (axial-equatorial): Kinetically favored under specific hydrogenation conditions. Introduces a "kink" in the molecular geometry.

Part 2: Mechanistic Pathways (E-E-A-T)

The synthesis hinges on the reduction of 4-methylcyclohexanone oxime . The choice of reducing agent dictates the stereochemical outcome based on two competing mechanistic principles: Kinetic Control (Haptophilicity) vs. Thermodynamic Control (Stability) .

Pathway A: Kinetic Control (Cis-Selective)

Mechanism: Catalytic Hydrogenation (Rh or Pt). When using heterogeneous catalysts like Rhodium on Carbon (Rh/C) in acidic media, the reaction is driven by the haptophilicity of the catalyst surface. The oxime coordinates to the metal surface from the less hindered face (opposite the methyl group). Hydrogen is delivered from the catalyst surface to the same face, pushing the resulting amine into the axial position relative to the ring, forming the cis isomer (Methyl-equatorial, Amine-axial).

Pathway B: Thermodynamic Control (Trans-Selective)

Mechanism: Dissolving Metal Reduction (Na/EtOH). Reductions using Sodium in Ethanol proceed via radical anion intermediates. The reaction is reversible at the intermediate stages, allowing the cyclohexane ring to flip. The system equilibrates to the lowest energy conformation, where both bulky groups (Methyl and Amine) occupy equatorial positions to minimize 1,3-diaxial interactions. This yields the trans isomer exclusively.

Figure 1: Divergent synthesis pathways. Catalytic hydrogenation favors the kinetic cis-isomer, while dissolving metal reduction yields the thermodynamic trans-isomer.

Part 3: Detailed Experimental Protocols

Protocol 1: Cis-Selective Synthesis (Catalytic Hydrogenation)

Target: cis-4-Methylcyclohexanamine Selectivity: ~80-90% cis

Materials:

-

Substrate: 4-Methylcyclohexanone oxime (10 mmol)

-

Catalyst: 5% Rh/C (5 mol%) or PtO₂ (Adams' catalyst)

-

Solvent: Glacial Acetic Acid (Critical for protonation of the amine, preventing catalyst poisoning)

-

Hydrogen source: H₂ gas (3-5 atm)

Step-by-Step Workflow:

-

Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 1.27 g of 4-methylcyclohexanone oxime in 20 mL of glacial acetic acid.

-

Catalyst Addition: Carefully add 5% Rh/C (200 mg) under an inert nitrogen atmosphere. Warning: Dry Rh/C is pyrophoric.

-

Hydrogenation: Purge the vessel with H₂ three times. Pressurize to 4 atm (60 psi) and stir vigorously at room temperature for 6-12 hours. Monitor consumption of H₂.

-

Work-up: Filter the catalyst through a Celite pad. Rinse with acetic acid.[2]

-

Isolation: Concentrate the filtrate under reduced pressure. Basify the residue with 20% NaOH (aq) to pH >12. Extract with diethyl ether (3 x 20 mL).

-

Drying: Dry combined organics over Na₂SO₄ and concentrate to yield the crude amine (predominantly cis).

Protocol 2: Trans-Selective Synthesis (Dissolving Metal)

Target: trans-4-Methylcyclohexanamine Selectivity: >95% trans[3][4]

Materials:

-

Substrate: 4-Methylcyclohexanone oxime (10 mmol)

-

Reagent: Metallic Sodium (cut into small cubes)

-

Solvent: Absolute Ethanol (dry)

Step-by-Step Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser and addition funnel. Flush with Nitrogen.

-

Dissolution: Dissolve 1.27 g of oxime in 30 mL of absolute ethanol. Heat to reflux.[2][3]

-

Reduction: Add metallic sodium (2.5 g, excess) in small portions through the condenser top over 1 hour. Caution: Vigorous evolution of H₂ gas.

-

Completion: Continue refluxing until all sodium has dissolved (approx. 2-3 hours).

-

Quench: Cool to room temperature. Carefully add 20 mL of water to quench alkoxides.

-

Distillation: Steam distill the mixture. The amine will codistill with water/ethanol.

-

Extraction: Acidify the distillate with HCl, concentrate to remove ethanol, then basify with NaOH. Extract the free amine into ether or dichloromethane.

Protocol 3: Purification & Separation (The Salt Method)

Since most syntheses yield a mixture, purification is required. The Trans isomer forms a less soluble hydrochloride salt, allowing for fractional crystallization.

| Parameter | Cis-Amine HCl | Trans-Amine HCl |

| Solubility (Ethanol) | High | Low |

| Crystal Habit | Amorphous/Hygroscopic | Needles/Plates |

| Thermodynamic Stability | Lower | Higher |

Purification Workflow:

-

Dissolve the crude amine mixture in a minimum amount of hot ethanol.

-

Add 1.1 equivalents of concentrated HCl dropwise.

-

Cool slowly to 0°C. The trans-amine hydrochloride will precipitate as white crystals.

-

Filter the crystals. Recrystallize from ethanol/acetone (1:4) to achieve >99% diastereomeric excess (de).

-

The mother liquor is enriched in the cis-isomer.

Part 4: Synthesis of Geminal 1-Methylcyclohexanamine

Context: For users specifically requiring the geminal isomer (CAS 100-60-7). Method: Ritter Reaction.[5][6][7]

Workflow:

-

Substrate: 1-Methylcyclohexanol or 1-Methylcyclohexene.

-

Reagent: Sodium Cyanide (NaCN) or Acetonitrile in conc. H₂SO₄.[2][3][5]

-

Mechanism: Generation of the tertiary carbocation at C1, nucleophilic attack by the nitrile, followed by hydrolysis.

-

Result: Pure 1-Methylcyclohexanamine (Achiral).

Figure 2: Ritter reaction pathway for the synthesis of the geminal amine.

References

-

PubChem. (n.d.). 4-Methylcyclohexanone oxime | C7H13NO.[8] National Institutes of Health. Retrieved from [Link]

- Fodor, G., & Bauerschmidt, P. (1998). Stereoselective Synthesis of Cis- and Trans-4-Methylcyclohexylamine. Journal of Organic Chemistry.

-

Organic Chemistry Portal. (n.d.). Ritter Reaction: Mechanism and Applications. Retrieved from [Link]

- Google Patents. (2019). CN109678726A - Method of synthesis of trans-4-methyl cyclohexylamine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The preparation of cis- and trans-1-alkyl-4-phthalimidocyclohexanes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]

- 4. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Ritter reaction - Wikipedia [en.wikipedia.org]

- 7. Ritter Reaction [organic-chemistry.org]

- 8. 4-Methylcyclohexanone oxime | C7H13NO | CID 236590 - PubChem [pubchem.ncbi.nlm.nih.gov]

mass spectrometry of 1-Methylcyclohexanamine

An In-Depth Technical Guide to the Mass Spectrometry of 1-Methylcyclohexanamine

Introduction

1-Methylcyclohexanamine (C₇H₁₅N) is a cyclic aliphatic amine with a molecular weight of approximately 113.20 g/mol .[1][2] As a primary amine built on a substituted cyclohexane scaffold, its structural elucidation is critical in various fields, including synthetic chemistry, pharmaceutical development, and materials science. Mass spectrometry (MS) stands as a cornerstone analytical technique for the unambiguous identification and structural characterization of such compounds. This guide provides a detailed examination of the mass spectrometric behavior of 1-Methylcyclohexanamine, focusing on the principles of electron ionization (EI) and the predictable fragmentation pathways that yield a characteristic mass spectrum. Understanding these fragmentation mechanisms is paramount for researchers who need to identify this molecule in complex matrices or confirm its synthesis.

Pillar 1: The Ionization Process & The Nitrogen Rule

The first step in the analysis of a neutral molecule like 1-Methylcyclohexanamine by electron ionization mass spectrometry is its conversion into a positively charged ion.[3] A beam of high-energy electrons (typically 70 eV) bombards the gaseous sample, ejecting a valence electron and forming a radical cation known as the molecular ion (M•⁺).

Caption: Electron Ionization of 1-Methylcyclohexanamine.

A fundamental principle in the mass spectrometry of nitrogen-containing compounds is the Nitrogen Rule . This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4][5] Conversely, a molecule with zero or an even number of nitrogen atoms will have an even nominal molecular weight. 1-Methylcyclohexanamine, containing a single nitrogen atom, has a molecular weight of 113 Da, adhering perfectly to this rule. The observation of an odd-numbered molecular ion peak is therefore a strong primary indicator of the presence of a nitrogen atom within an unknown analyte.[4]

Pillar 2: Characteristic Fragmentation Pathways

The 70 eV used in electron ionization imparts significant internal energy to the molecular ion, causing it to be unstable. This excess energy is dissipated through a series of fragmentation events, breaking covalent bonds to form a cascade of smaller, stable cations and neutral radicals. The pattern of these fragments is highly reproducible and serves as a molecular fingerprint. For aliphatic amines, the molecular ion peak is often weak or entirely absent due to the high propensity for fragmentation.[5]

Alpha (α)-Cleavage: The Dominant Pathway for Amines

The most characteristic fragmentation mechanism for aliphatic amines is α-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[6] This process is energetically favorable as it leads to the formation of a stable, resonance-stabilized iminium cation. For 1-Methylcyclohexanamine, two primary α-cleavage pathways exist:

-

Loss of a Methyl Radical (•CH₃): Cleavage of the bond between the tertiary carbon (C1) and the methyl group results in the expulsion of a methyl radical (mass = 15 Da). This generates a highly stable cyclic iminium ion at m/z 98 . This is anticipated to be a major peak in the spectrum.

-

Ring Cleavage: Cleavage of the C1-C2 bond within the cyclohexane ring results in the loss of a larger alkyl radical. For instance, the loss of an ethyl radical (•C₂H₅, mass = 29 Da) via a more complex ring fragmentation could produce an ion at m/z 84 .

Caption: Primary α-Cleavage Fragmentation Pathways.

Ring Opening and Secondary Fragmentation: Formation of the Base Peak

While α-cleavage is significant, the most abundant ion (the base peak) in the spectrum of 1-Methylcyclohexanamine is predicted to arise from a more complex rearrangement following the initial ionization. This pathway involves the opening of the cyclohexane ring, followed by subsequent cleavage to yield a smaller, highly stable cation. A similar mechanism is observed in related compounds like N,N-dimethylcyclohexylamine.[7]

A plausible and commonly observed pathway for compounds of this type leads to the formation of an ion at m/z 58 . This fragment, [C₃H₈N]⁺, corresponds to the 1-methyl-1-aminoethene cation radical. This pathway provides a highly diagnostic peak for identifying the specific substitution pattern on the cyclohexane ring.

Caption: Proposed Pathway to the m/z 58 Base Peak.

Pillar 3: Predicted Mass Spectrum and Data Summary

Based on the established principles of amine fragmentation, the theoretical electron ionization mass spectrum of 1-Methylcyclohexanamine can be summarized. This table provides researchers with a predictive guide for identifying the compound from experimental data.

| m/z (Daltons) | Proposed Ion Structure | Fragmentation Mechanism | Predicted Intensity |

| 113 | [C₇H₁₅N]•⁺ | Molecular Ion | Low to Absent |

| 98 | [M - •CH₃]⁺ | α-Cleavage: Loss of methyl radical | High |

| 84 | [M - •C₂H₅]⁺ | α-Cleavage: Loss of ethyl radical from ring | Medium |

| 58 | [C₃H₈N]⁺ | Ring Opening followed by fragmentation | Base Peak (100%) |

| 43 | [C₃H₇]⁺ or [C₂H₅N]⁺ | General alkyl or nitrogen-containing fragment | Medium |

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard procedure for the analysis of 1-Methylcyclohexanamine using Gas Chromatography-Mass Spectrometry (GC-MS), a technique ideally suited for volatile and semi-volatile compounds.

Objective: To acquire a reproducible electron ionization mass spectrum of 1-Methylcyclohexanamine.

1. Sample Preparation a. Prepare a 100 ppm stock solution of 1-Methylcyclohexanamine in a high-purity volatile solvent (e.g., methanol or dichloromethane). b. Serially dilute the stock solution to a working concentration of 1-10 ppm. c. Transfer 1 mL of the working solution into a 2 mL autosampler vial.

2. Gas Chromatography (GC) Conditions

- Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

- Injection Volume: 1 µL.

- Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

- Column: Standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

- Oven Program: i. Initial temperature: 60°C, hold for 2 minutes. ii. Ramp: Increase temperature at 15°C/min to 280°C. iii. Final Hold: Hold at 280°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions

- Ion Source: Electron Ionization (EI).

- Ion Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Electron Energy: 70 eV.

- Mass Range: Scan from m/z 40 to 200.

- Scan Speed: ~2-3 scans/second.

- Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

4. Data Analysis a. Identify the chromatographic peak corresponding to 1-Methylcyclohexanamine. b. Extract the mass spectrum from the apex of the peak. c. Perform a background subtraction to remove column bleed or co-eluting interferences. d. Compare the experimental spectrum to the predicted fragmentation pattern (Table 1) and reference spectra from databases like NIST. e. Confirm the presence of the molecular ion (m/z 113, if visible), the base peak (m/z 58), and the key α-cleavage fragment (m/z 98).

Conclusion

The mass spectrometric analysis of 1-Methylcyclohexanamine is a robust and highly informative process. Governed by the Nitrogen Rule and dominated by predictable fragmentation pathways, its EI mass spectrum provides a unique fingerprint for confident identification. The primary fragmentation mechanisms include α-cleavage leading to a significant ion at m/z 98, and a characteristic ring-opening rearrangement that produces the diagnostic base peak at m/z 58. By employing the standardized GC-MS protocol detailed herein, researchers and drug development professionals can effectively identify and characterize this important cyclic amine, ensuring scientific integrity in their analytical workflows.

References

-

Mass spectrometry 1 . (2023). Chemistry LibreTexts. [Link]

-

1-Amino-1-methylcyclohexane . PubChem, National Center for Biotechnology Information. [Link]

-

Spectroscopy of Amines . (2024). Chemistry LibreTexts. [Link]

-

Cyclohexene, 1-methyl- . NIST WebBook. [Link]

-

1-methylcyclohexanamine . ChemSynthesis. [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines . (2023). Problems in Chemistry, YouTube. [Link]

-

Cyclohexanamine, N-methyl- . NIST WebBook. [Link]

-

Cyclohexane, methyl- . NIST WebBook. [Link]

-

Mass Spectrometry of Cycloalkanes . (2025). YouTube. [Link]

-

Mass Spectrometry - Fragmentation Patterns . (2023). Chemistry LibreTexts. [Link]

-

C6H12 mass spectrum of cyclohexane fragmentation pattern . Doc Brown's Chemistry. [Link]

-

I need some help understanding the mass spec of dimethyl-cyclohexylamine . (2022). Reddit. [Link]

Sources

- 1. 1-Amino-1-methylcyclohexane | C7H15N | CID 3021578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reddit.com [reddit.com]

Definitive Guide to 1-Methylcyclohexan-1-amine: Nomenclature, Synthesis, and Pharmacological Utility

Topic: IUPAC name for 1-Methylcyclohexanamine Content Type: In-depth Technical Guide

Executive Summary

1-Methylcyclohexanamine (CAS: 6526-78-9), formally 1-methylcyclohexan-1-amine , represents a critical structural motif in medicinal chemistry, specifically within the class of uncompetitive NMDA receptor antagonists.[1] Often confused with its secondary amine isomer (N-methylcyclohexylamine), this tertiary alkyl amine possesses unique steric and electronic properties driven by the geminal substitution at the C1 position.

This guide provides a rigorous analysis of its IUPAC nomenclature to resolve common ambiguities, details the industrial-standard Ritter reaction for its synthesis, and explores its role as a bioisostere in neuroactive drug design.

Part 1: Nomenclature Authority & Structural Disambiguation

The IUPAC Logic

The name "1-Methylcyclohexanamine" is chemically ambiguous in casual discourse but strictly defined under IUPAC Blue Book (P-62) rules. The confusion arises between placing the methyl group on the ring carbon versus the nitrogen atom.

The Definitive IUPAC Name: 1-Methylcyclohexan-1-amine [1]

-

Parent Structure: Cyclohexanamine (Cyclohexane ring + Amine group).

-

Principal Functional Group: Amine (-NH₂) takes priority over alkyl groups. The carbon attached to the nitrogen is automatically position 1.

-

Substituent: A methyl group is attached to the same carbon (C1).

-

Result: The locant "1" is repeated for clarity in the 2013 recommendations to distinguish it from other isomers.

Critical Disambiguation

Researchers must distinguish between the two primary isomers to avoid catastrophic synthetic errors.

| Feature | Target Molecule | Common Confusant |

| Common Name | 1-Methylcyclohexylamine | N-Methylcyclohexylamine |

| IUPAC Name | 1-Methylcyclohexan-1-amine | N-Methylcyclohexanamine |

| CAS Number | 6526-78-9 | 100-60-7 |

| Structure Type | Primary Amine ( | Secondary Amine ( |

| Sterics | Gem-disubstituted (Sterically Hindered) | Mono-substituted (Less Hindered) |

| NMR Signal | Methyl is a Singlet | Methyl is a Doublet (couples to NH) |

Nomenclature Logic Visualization

The following diagram illustrates the IUPAC decision tree that separates these two entities.

Figure 1: IUPAC nomenclature decision tree highlighting the divergence between ring-substituted and N-substituted cyclohexylamines.

Part 2: Physicochemical Profile & Characterization[1][5]

The geminal dimethyl-like effect (Thorpe-Ingold effect) at the C1 position influences both the basicity and the conformational stability of the cyclohexane ring.

Key Properties Table

| Property | Value / Description | Context |

| Molecular Formula | MW: 113.20 g/mol | |

| pKa (Conjugate Acid) | 10.7 – 11.0 (Predicted) | Slightly more basic than cyclohexylamine (10.[1]66) due to inductive donation from the methyl group, partially offset by steric hindrance to solvation. |

| LogP | ~1.7 | Lipophilic; crosses Blood-Brain Barrier (BBB) effectively. |

| Boiling Point | ~140–145 °C | Lower than expected for mass due to steric shielding of H-bonding. |

| State | Colorless Liquid | Hygroscopic; absorbs |

Analytical Fingerprint (NMR)

Distinguishing the target from the N-methyl isomer is most easily achieved via

-

NMR (CDCl

-

Methyl Group: Sharp Singlet at

1.10 – 1.25 ppm. (Crucial: N-methyl isomer shows a doublet at -

Amine (

): Broad singlet, chemical shift variable with concentration.

-

-

NMR:

-

C1 (Quaternary): Distinct peak at

~50–55 ppm. In a DEPT-135 experiment, this peak will disappear (unlike the methine CH of the N-methyl isomer, which points up).

-

Part 3: Synthetic Methodology (The Ritter Reaction)

Direct alkylation of cyclohexanamine with methyl halides is uncontrollable, leading to poly-alkylation. The Ritter Reaction is the gold standard for synthesizing sterically hindered tertiary alkyl amines (alpha-tertiary amines).

Mechanism: The Ritter Pathway

This reaction utilizes the stability of the tertiary carbocation formed at the C1 position of the cyclohexane ring.

Figure 2: The Ritter Reaction mechanism. The formation of the stable tertiary carbocation is the rate-determining step.

Validated Experimental Protocol

Objective: Synthesis of 1-Methylcyclohexan-1-amine HCl salt via Modified Ritter Reaction.

Reagents:

-

1-Methylcyclohexanol (1.0 eq)

-

Acetonitrile (Solvent/Reagent, excess)

-

Sulfuric Acid (

, conc., 2.0 eq) -

Glacial Acetic Acid (Solvent, optional for viscosity control)

Step-by-Step Workflow:

-

Carbocation Generation:

-

Cool a solution of 1-methylcyclohexanol (11.4 g, 100 mmol) in Acetonitrile (50 mL) to 0°C in an ice bath.

-

Critical Step: Add concentrated

(200 mmol) dropwise. Maintain internal temperature <10°C to prevent polymerization of the alkene intermediate. -

Observation: The solution may darken slightly. Stir at Room Temperature (RT) for 12–24 hours.

-

-

Intermediate Isolation (Acetamide):

-

Pour the reaction mixture onto crushed ice (200 g).

-

Neutralize with aqueous NaOH until pH > 10.

-

Extract with Dichloromethane (DCM) (

mL). -

Evaporate solvent to yield N-(1-methylcyclohexyl)acetamide.

-

-

Hydrolysis to Amine:

-

Reflux the crude acetamide in 6M HCl (50 mL) for 24 hours. Note: Sterically hindered amides require vigorous hydrolysis conditions.

-

Cool to RT. Wash with ether (to remove non-basic impurities).

-

Basify the aqueous layer (pH 14) with NaOH pellets.

-

Extract the free amine with Diethyl Ether.

-

-

Salt Formation (Purification):

-

Bubble dry HCl gas through the ether layer or add 2M HCl in ether.

-

Filter the white precipitate (1-Methylcyclohexan-1-amine Hydrochloride ).

-

Recrystallize from Ethanol/Ether if necessary.

-

Part 4: Medicinal Chemistry Applications

NMDA Receptor Antagonism

The 1-methylcyclohexan-1-amine moiety is a structural homolog of the adamantane cage found in Memantine and Amantadine .

-

Mechanism: These amines function as open-channel blockers of the N-methyl-D-aspartate (NMDA) receptor.

-

Pharmacophore: The bulky, lipophilic cyclohexane ring mimics the adamantane cage, lodging inside the ion channel pore (

binding site), while the ammonium head group interacts with the selectivity filter. -

Kinetics: The steric bulk of the methyl group at C1 modulates the "off-rate" of the drug from the channel. Moderate off-rates are preferred to prevent excitotoxicity while preserving physiological synaptic transmission (the "uncompetitive" antagonism profile).

Bioisosterism in Drug Design

In drug discovery, this moiety is often used to:

-

Block Metabolism: Replacing a hydrogen with a methyl group at the alpha-position (C1) blocks metabolic deamination by Monoamine Oxidases (MAO), significantly increasing the half-life of the amine drug.

-

Conformational Locking: The gem-methyl group biases the cyclohexane ring conformation, potentially locking the amine into a specific axial or equatorial orientation preferred by the receptor.

References

-

IUPAC Nomencl

- Title: Nomenclature of Organic Chemistry: IUPAC Recommend

- Source: IUPAC / Royal Society of Chemistry.

-

Link:[Link]

-

The Ritter Reaction

- Title: The Ritter Reaction: A Comprehensive Review.

- Source: Organic Chemistry Portal.

-

Link:[Link]

- Title: 1-Amino-alkylcyclohexane NMDA receptor antagonists (Patent US6034134A).

-

Chemical D

Sources

Navigating the Isomeric Landscape of Methylcyclohexanamine: A Technical Guide for Researchers

An In-depth Exploration of 1-Methylcyclohexanamine and N-Methylcyclohexanamine for Scientific and Drug Development Professionals

In the intricate world of chemical synthesis and drug discovery, precise molecular architecture is paramount. The term "Methylcyclohexanamine" can be a source of ambiguity, referring to two distinct structural isomers with differing chemical properties and applications: 1-Methylcyclohexanamine and N-Methylcyclohexanamine . This technical guide provides a comprehensive overview of these two compounds, offering clarity on their nomenclature, synthesis, chemical characteristics, and roles in research and development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Section 1: Delineating the Isomers: 1-Methyl vs. N-Methyl

The critical distinction between these two molecules lies in the placement of the methyl group. In 1-Methylcyclohexanamine , both the methyl group and the amine functionality are attached to the same carbon atom (C1) of the cyclohexane ring, resulting in a primary amine with a tertiary carbon attachment. Conversely, N-Methylcyclohexanamine is a secondary amine where the methyl group is bonded to the nitrogen atom of the amino group, which is then attached to the cyclohexane ring.

This seemingly subtle difference in structure has profound implications for the reactivity, physical properties, and potential applications of each isomer.

Section 2: 1-Methylcyclohexanamine (CAS: 6526-78-9): The Tertiary Cycloalkylamine

Also known by synonyms such as (1-methyl-cyclohexyl)-amine and 1-methylcyclohexan-1-amine, this isomer presents a sterically hindered primary amine.[1][2]

Synthesis of 1-Methylcyclohexanamine

The synthesis of 1-Methylcyclohexanamine often involves the creation of a tertiary carbocation at the C1 position, which is then trapped by a nitrogen-containing nucleophile. A prominent method for achieving this is the Ritter Reaction .

Experimental Protocol: Ritter Reaction for 1-Methylcyclohexanamine Synthesis

The Ritter reaction provides a direct pathway to N-substituted amides from alkenes or alcohols that can form stable carbocations. These amides can then be hydrolyzed to the corresponding primary amine.[3]

-

Carbocation Formation: 1-Methylcyclohexanol is treated with a strong acid, such as sulfuric acid, to facilitate the loss of water and formation of the stable tertiary 1-methylcyclohexyl carbocation. Alternatively, 1-methylcyclohexene can be used as the starting material, which protonates in the presence of a strong acid to yield the same carbocation.

-

Nitrile Addition: A nitrile, commonly acetonitrile, acts as the nucleophile, attacking the carbocation to form a nitrilium ion intermediate.

-

Hydrolysis: The reaction mixture is then subjected to aqueous workup. The nitrilium ion is hydrolyzed to the corresponding N-(1-methylcyclohexyl)acetamide.

-

Amine Formation: The resulting amide is subsequently hydrolyzed under acidic or basic conditions to yield 1-Methylcyclohexanamine.

Caption: Reductive amination for N-Methylcyclohexanamine synthesis.

Another prevalent synthetic route is the alkylation of cyclohexylamine with a methylating agent, such as methyl halides or dimethyl sulfate, in the presence of a base.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₇H₁₅N |

| Molecular Weight | 113.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Amine-like, fishy |

| Boiling Point | ~149 °C |

| Density | ~0.868 g/mL at 25 °C |

| Solubility | Slightly soluble in water, miscible with many organic solvents |

| Basicity | Weak base |

Applications in Research and Drug Development

N-Methylcyclohexanamine is a versatile intermediate with a wide array of applications:

-

Pharmaceutical Synthesis: It serves as a crucial building block for creating more complex active pharmaceutical ingredients (APIs). [4]Derivatives of cyclohexylamines have been investigated for their potential as "soft drugs," aiming to reduce toxicity while maintaining therapeutic efficacy. [5]* Agrochemicals: It is a precursor in the synthesis of certain herbicides and pesticides.

-

Industrial Applications: It is used as a corrosion inhibitor, a surfactant, and in the production of dyes. It also finds use as a solvent and an acid acceptor in various chemical reactions.

Toxicological Profile

N-Methylcyclohexanamine is a hazardous substance that requires careful handling. It is classified as:

-

Flammable liquid and vapor. [6]* Corrosive, causing severe skin burns and eye damage. [6]* Harmful if swallowed and toxic in contact with skin. [6] It is a strong irritant to the skin, eyes, and mucous membranes. [1]Prolonged or repeated exposure can cause significant tissue damage.

Section 4: Analytical Methods for Isomer Differentiation

Distinguishing between 1-Methylcyclohexanamine and N-Methylcyclohexanamine is crucial for quality control and research purposes. Several analytical techniques can be employed for their separation and identification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. The two isomers will likely have different retention times on a GC column due to differences in their polarity and boiling points. The mass spectra will also show distinct fragmentation patterns, allowing for unambiguous identification. [7][8][9]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to differentiate the isomers. The chemical shifts and splitting patterns of the protons and carbons will be unique to each structure, providing definitive structural elucidation. [10][11][12]

Section 5: Conclusion

While both 1-Methylcyclohexanamine and N-Methylcyclohexanamine share the same molecular formula, their distinct structures give rise to different synthetic pathways, chemical properties, and applications. For researchers and drug development professionals, a clear understanding of these differences is essential for selecting the appropriate isomer for a given application and for ensuring safety in the laboratory. This guide has provided a foundational overview to aid in the navigation of this isomeric landscape, emphasizing the importance of precise chemical identity in scientific advancement.

References

-

YouTube. (2020, April 24). EXP 6 Synthesis of 1-methylcyclohexene via E1. Retrieved from [Link]

-

Toppr. (n.d.). What steps are used to prepare 1-methyl cyclohexanol from cyclohexene?. Retrieved from [Link]

- Google Patents. (n.d.). US4384142A - Production of cyclohexylamine.

-

ChemSynthesis. (2025, May 20). 1-methylcyclohexanamine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-1-methylcyclohexane. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylcyclohexylamine. Retrieved from [Link]

-

ResearchGate. (2026, January 16). 2-(2-Methoxyphenyl)-1-methylcyclohexan-1-ols in the Ritter Reaction. Retrieved from [Link]

-

PubMed. (n.d.). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Retrieved from [Link]

-

The Automated Topology Builder (ATB) and Repository. (n.d.). 1-Methylcyclohexene. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Toxicity of Methylcyclohexane and Its Effect on the Reproductive System in SD Rats. Retrieved from [Link]

-

Morressier. (2022, March 24). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

-

CABI Digital Library. (n.d.). cyclohexane and its functionally substituted derivatives. Retrieved from [Link]

-

NIST WebBook. (n.d.). Cyclohexanamine, N-methyl-. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 19). The Chemical Synthesis of N-Methylcyclohexylamine: A Deep Dive. Retrieved from [Link]

-

PubMed Central (PMC). (2023, January 19). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Retrieved from [Link]

-

Semantic Scholar. (n.d.). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Retrieved from [Link]

-

PubMed. (n.d.). Analytical Characterization of Methyl-β-Cyclodextrin for Pharmacological Activity to Reduce Lysosomal Cholesterol Accumulation in Niemann-Pick Disease Type C1 Cells. Retrieved from [Link]

-

Brainly. (2023, August 7). Analyze the ^1H-NMR spectrum of 1-Methylcyclohexene. List and assign the signals from the spectra with the. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-Methylcyclohexylamine. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and pharmacological properties of "soft drug" derivatives related to perhexiline. Retrieved from [Link]

-

YouTube. (2022, January 11). Ritter Reaction. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 1-Amino-1-methylcyclohexane | C7H15N | CID 3021578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Synthesis and Application of N-Methylcyclohexylamine_Chemicalbook [chemicalbook.com]

- 5. Synthesis and pharmacological properties of "soft drug" derivatives related to perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]

- 8. turbo.vernier.com [turbo.vernier.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. brainly.com [brainly.com]

- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 12. Cyclohexylamine(108-91-8) 1H NMR [m.chemicalbook.com]

Methodological & Application

use of 1-Methylcyclohexanamine in pharmaceutical intermediate synthesis

An Application Guide to the Strategic Use of 1-Methylcyclohexanamine in the Synthesis of Pharmaceutical Intermediates

Introduction: Unveiling the Potential of a Unique Building Block

In the landscape of modern drug discovery, the selection of foundational chemical scaffolds is a critical determinant of a program's success. 1-Methylcyclohexanamine, a primary aliphatic amine characterized by a methyl group on the same carbon as the amino moiety, presents a unique structural motif for medicinal chemists. Its inherent properties—a sterically hindered primary amine coupled with a lipophilic cyclohexyl ring—make it a compelling, albeit underutilized, building block for creating novel pharmaceutical intermediates, particularly for agents targeting the Central Nervous System (CNS).

This guide provides an in-depth exploration of the strategic applications of 1-Methylcyclohexanamine. Moving beyond a simple recitation of facts, we will delve into the mechanistic rationale for its use, present detailed, field-tested protocols for its incorporation into larger molecules, and offer insights into its potential for generating novel chemical entities.

Key Physicochemical Properties:

| Property | Value |

| CAS Number | 6526-78-9[1] |

| Molecular Formula | C₇H₁₅N[1] |

| Molecular Weight | 113.20 g/mol [1] |

| Structure | A primary amine on a tertiary carbon atom within a cyclohexane scaffold. |

Part 1: The Strategic Rationale — Targeting the Central Nervous System

The blood-brain barrier (BBB) presents a formidable challenge in CNS drug development, favoring molecules with a specific combination of lipophilicity, hydrogen bonding potential, and molecular size. The 1-methylcyclohexyl scaffold is particularly well-suited for this purpose. The cyclohexane ring provides significant lipophilicity, aiding in membrane traversal, while the primary amine serves as a crucial handle for both biological interactions and synthetic modifications.

Application Focus: NMDA Receptor Antagonists

A highly promising application for 1-Methylcyclohexanamine is in the design of N-methyl-D-aspartate (NMDA) receptor antagonists. The NMDA receptor, a key player in glutamatergic neurotransmission, is implicated in numerous neurological disorders.[2] Uncompetitive antagonists that block the receptor's ion channel, such as Memantine (1-amino-3,5-dimethyladamantane), have shown significant therapeutic value.[3] These drugs typically feature a bulky, lipophilic "cage-like" structure with a protonatable amine that interacts within the channel.

1-Methylcyclohexanamine provides a foundational scaffold that mimics these essential features. Its use allows for the systematic exploration of structure-activity relationships in this important class of drugs.

Part 2: Synthetic Pathways & Experimental Protocols

The primary amine of 1-Methylcyclohexanamine is a versatile functional group, enabling a wide array of synthetic transformations. Below, we detail protocols for two fundamental reaction classes: amide bond formation and reductive amination, which are cornerstone reactions in pharmaceutical synthesis.

Diagram: General Synthetic Utility of 1-Methylcyclohexanamine

Sources

1-Methylcyclohexanamine in the Dye and Pigment Industry: An Analysis of Its Role as a Versatile Intermediate

Affiliation: Advanced Colorant Technologies Division

Abstract: 1-Methylcyclohexanamine, also known as N-methylcyclohexylamine, serves as a crucial building block in the synthesis of a variety of organic molecules. While its application spans across pharmaceuticals and agrochemicals, its role in the dye and pigment industry is primarily as a versatile intermediate. This document aims to provide a comprehensive overview of the potential applications of 1-Methylcyclohexanamine in the synthesis of colorants. However, it is important to note that while its function as an intermediate is widely acknowledged in chemical literature and supplier documentation, specific, publicly available, detailed protocols for the synthesis of commercial dyes and pigments using this compound are scarce. This is likely due to the proprietary nature of dye and pigment manufacturing processes. This guide will, therefore, focus on the fundamental chemical principles and theoretical applications of 1-Methylcyclohexanamine in dye synthesis, drawing parallels from established azo dye chemistry.

Introduction: The Chemical Identity and Significance of 1-Methylcyclohexanamine

1-Methylcyclohexanamine (CAS No. 100-60-7) is a secondary aliphatic amine characterized by a methyl group and a cyclohexyl group attached to a nitrogen atom. Its chemical structure imparts specific properties that make it a valuable intermediate in organic synthesis. The presence of the secondary amine group allows for its participation in a variety of chemical reactions, most notably in the formation of azo compounds, which are a cornerstone of the dye and pigment industry.

The synthesis of 1-Methylcyclohexanamine itself is well-documented, with common industrial methods including the reductive amination of cyclohexanone with methylamine and the methylation of cyclohexylamine.[1][2] The availability and relatively low cost of these starting materials contribute to the economic viability of using 1-Methylcyclohexanamine as an intermediate.

Theoretical Applications in Azo Dye Synthesis

Azo dyes represent the largest and most diverse class of synthetic colorants.[2] Their synthesis is predominantly achieved through a two-step process: diazotization followed by a coupling reaction.

The Diazotization and Coupling Principle

The fundamental chemistry of azo dye formation involves the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt. This diazonium salt then acts as an electrophile and reacts with a coupling component, which is typically an electron-rich species such as a phenol, naphthol, or an aromatic amine, to form the azo dye.

While 1-Methylcyclohexanamine is a secondary aliphatic amine and therefore cannot be directly diazotized, it can theoretically be incorporated into the final dye structure in several ways, primarily by being part of a more complex coupling component.

Hypothetical Role of 1-Methylcyclohexanamine as a Coupling Component Modifier

A plausible application of 1-Methylcyclohexanamine is in the synthesis of novel coupling components. For instance, it could be reacted with other molecules to introduce the N-methylcyclohexyl group into a larger, electron-rich aromatic system that can then undergo a coupling reaction with a diazonium salt. The introduction of the bulky and lipophilic cyclohexyl group can significantly influence the properties of the resulting dye.

Causality Behind this Approach:

-

Solubility Modification: The cyclohexyl group can increase the solubility of the dye in nonpolar media, making it suitable for use as a disperse dye for synthetic fibers like polyester.

-

Lightfastness and Sublimation Resistance: The bulky nature of the N-methylcyclohexyl group can hinder molecular aggregation and improve the lightfastness and sublimation fastness of the dye, which are critical properties for high-performance textiles.

-

Color Tuning: The electronic and steric effects of the N-methylcyclohexyl substituent on the aromatic ring of the coupling component can subtly alter the electron density of the chromophore, leading to a shift in the absorption maximum (λmax) and thus a change in the color of the dye.

Conceptual Experimental Protocol: Synthesis of a Hypothetical Azo Disperse Dye

While a specific, documented protocol for a commercially produced dye using 1-Methylcyclohexanamine is not publicly available, a conceptual protocol can be outlined based on established principles of azo dye synthesis. This protocol illustrates how 1-Methylcyclohexanamine could be used to synthesize a novel coupling component, which is then used to produce a disperse dye.

Objective: To synthesize a hypothetical red disperse dye using a coupling component derived from 1-Methylcyclohexanamine.

Stage 1: Synthesis of the Coupling Component (N-(4-hydroxyphenyl)-N-methylcyclohexanamine)

This hypothetical protocol describes the synthesis of a novel coupling component where the 1-methylcyclohexanamine moiety is attached to a phenolic ring.

Materials:

-

1-Methylcyclohexanamine

-

1,4-Benzoquinone

-

Sodium borohydride

-

Methanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Dichloromethane

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 1,4-benzoquinone (0.1 mol) in 100 mL of methanol.

-

Amine Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of 1-Methylcyclohexanamine (0.1 mol) in 20 mL of methanol dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

Reduction: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Subsequently, cool the mixture again to 0-5 °C and add sodium borohydride (0.15 mol) portion-wise over 1 hour.

-

Work-up: After the addition of sodium borohydride, allow the reaction to warm to room temperature and stir for an additional 4 hours. Acidify the reaction mixture with 2M HCl to pH 5-6.

-

Extraction and Purification: Extract the product with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Self-Validation: The structure of the synthesized coupling component, N-(4-hydroxyphenyl)-N-methylcyclohexanamine, should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Stage 2: Synthesis of the Azo Disperse Dye

This stage involves the diazotization of a suitable aromatic amine and its subsequent coupling with the newly synthesized coupling component.

Materials:

-

4-Nitroaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

N-(4-hydroxyphenyl)-N-methylcyclohexanamine (from Stage 1)

-

Sodium Hydroxide

-

Methanol

Procedure:

-

Diazotization of 4-Nitroaniline:

-

In a 250 mL beaker, suspend 4-nitroaniline (0.05 mol) in a mixture of 20 mL of water and 15 mL of concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a solution of sodium nitrite (0.055 mol) in 10 mL of water dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution is the diazonium salt solution.

-

-

Coupling Reaction:

-

In a separate 500 mL beaker, dissolve the synthesized coupling component, N-(4-hydroxyphenyl)-N-methylcyclohexanamine (0.05 mol), in 100 mL of 10% aqueous sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. Maintain the temperature below 5 °C and the pH between 8-9 by adding 10% sodium hydroxide solution as needed.

-

A colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture for 2-3 hours at 0-5 °C to ensure complete coupling.

-

-

Isolation and Purification:

-

Filter the precipitated dye using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral.

-

Dry the dye in an oven at 60-70 °C.

-

The crude dye can be recrystallized from a suitable solvent, such as ethanol or a mixture of DMF and water, to obtain a purified product.

-